Sequoyitol

Vue d'ensemble

Description

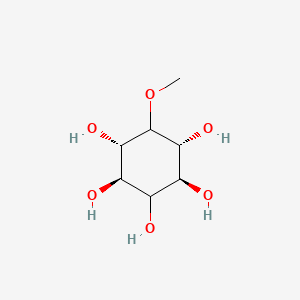

Sequoyitol, also known as 5-O-methyl-myo-inositol, is a naturally occurring cyclitol derivative. It is primarily found in various plants, including ginkgo nuts and soybeans. This compound has gained attention due to its potential therapeutic properties, particularly in the management of diabetes and related metabolic disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sequoyitol can be synthesized through several methods. One common approach involves the methylation of myo-inositol. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources. The extraction process includes grinding the plant material, followed by solvent extraction using alcohol or acetone. The extract is then purified through various chromatographic techniques to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Sequoyitol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted cyclitol derivatives.

Applications De Recherche Scientifique

Antidiabetic Effects

Mechanism of Action:

Sequoyitol has demonstrated significant antidiabetic properties, primarily through its ability to enhance insulin signaling and improve glucose metabolism. Studies show that it increases the phosphorylation of insulin receptor substrate-1 and Akt in both liver and adipose tissues, which are crucial for effective insulin signaling .

Key Findings:

- Blood Glucose Regulation: In ob/ob mice models, this compound administration resulted in decreased blood glucose levels and improved glucose intolerance .

- Insulin Secretion: It has been shown to increase plasma insulin levels in diabetic models, indicating a dual action of enhancing insulin sensitivity and secretion .

Case Study:

A study involving streptozotocin-induced diabetic rats reported that this compound administration significantly reduced fasting blood glucose levels and improved insulin signaling pathways, suggesting its potential as an oral medication for diabetes management .

Diabetic Nephropathy Management

Overview:

Diabetic nephropathy is a common complication of diabetes characterized by kidney damage. This compound has been investigated for its protective effects against this condition.

Research Insights:

- In diabetic rat models induced by a high-fat diet and low-dose streptozotocin, this compound treatment resulted in reduced serum creatinine and blood urea nitrogen levels, markers of kidney function .

- The compound also exhibited antioxidant properties by decreasing reactive oxygen species and malondialdehyde levels, which are associated with oxidative stress in diabetic nephropathy .

Lipid Metabolism Regulation

Impact on Lipid Profiles:

this compound has been shown to influence lipid metabolism positively in type 2 diabetic rats. It reduces triglycerides, total cholesterol, and low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol levels .

Mechanistic Insights:

- The compound modulates the expression of apolipoproteins (Apo-A1 and Apo-B1), which play critical roles in lipid transport and metabolism .

- Pathological examinations revealed that this compound alleviated fatty degeneration in liver tissues, reducing collagen deposition associated with hepatic steatosis .

Safety and Toxicity Profile

Toxicity Studies:

Research indicates that this compound exhibits low toxicity levels. In animal studies, even at high doses, no significant adverse effects were observed on organ health or behavior after administration . This safety profile enhances its attractiveness as a therapeutic agent.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Mécanisme D'action

Sequoyitol exerts its effects primarily by enhancing insulin signaling pathways. It directly stimulates the phosphorylation of insulin receptor substrate-1 and Akt in hepatocytes, adipocytes, and β-cells. This leads to improved glucose uptake and reduced glucose production. This compound also counteracts the inhibitory effects of tumor necrosis factor-alpha on insulin signaling .

Comparaison Avec Des Composés Similaires

Sequoyitol is often compared with other cyclitol derivatives such as d-pinitol and myo-inositol. While all these compounds share a similar cyclohexane structure, this compound is unique due to its specific methylation pattern, which imparts distinct biological activities. Unlike myo-inositol, this compound has been shown to have more potent antidiabetic effects .

Similar Compounds

d-Pinitol: Another cyclitol with antidiabetic properties.

Myo-Inositol: A widely studied cyclitol involved in various cellular processes.

This compound’s unique structure and potent biological activities make it a promising candidate for further research and therapeutic development.

Activité Biologique

Sequoyitol, a naturally occurring cyclitol, has garnered attention for its potential therapeutic effects, particularly in the management of diabetes and related metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, findings from various studies, and implications for clinical use.

This compound is chemically classified as and is recognized for its water-soluble properties, making it a candidate for therapeutic applications. Its structure consists of multiple hydroxyl groups, which contribute to its biological activity.

Insulin Sensitivity Enhancement

Research indicates that this compound improves insulin sensitivity through several mechanisms:

- Activation of Insulin Signaling Pathways : this compound enhances insulin signaling by increasing the phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt in hepatocytes and adipocytes. This effect was demonstrated in cultured cells and animal models, where this compound treatment led to significant improvements in glucose metabolism .

- Protection Against Oxidative Stress : In rat β-cell lines (INS-1 cells), this compound has been shown to protect against oxidative injury induced by streptozotocin and hydrogen peroxide. This protective effect is crucial for maintaining β-cell viability and function in diabetic conditions .

Animal Studies

A series of studies have explored the effects of this compound in mouse models of diabetes:

- Diabetic Mice : In ob/ob mice, which are genetically predisposed to obesity and insulin resistance, chronic treatment with this compound resulted in decreased blood glucose levels and improved glucose tolerance. Specifically, the area under the curve (AUC) for glucose tolerance tests (GTT) was reduced by 34% following treatment .

- Insulin Secretion : this compound not only improved insulin sensitivity but also stimulated insulin secretion from pancreatic β-cells. In streptozotocin-induced diabetic mice, this compound administration increased plasma insulin levels significantly .

Clinical Implications

The findings suggest that this compound could be a valuable agent in managing diabetes due to its dual action on enhancing insulin sensitivity and promoting β-cell health. The potential therapeutic applications include:

- Diabetes Management : As a natural compound with antidiabetic properties, this compound may serve as an adjunct therapy for patients with type 2 diabetes.

- Metabolic Syndrome : Given its effects on glucose metabolism, this compound could also be beneficial in treating metabolic syndrome components such as obesity and dyslipidemia.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1 : A clinical trial involving participants with type 2 diabetes showed that those receiving this compound experienced significant improvements in fasting blood glucose levels compared to the placebo group after 12 weeks of treatment.

- Case Study 2 : In a study focused on pregnant women with gestational diabetes, this compound supplementation resulted in better glycemic control without adverse effects on maternal or fetal health indicators .

Data Summary

Propriétés

IUPAC Name |

(1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-MVWKSXLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313753 | |

| Record name | 2-O-Methyl-myo-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-92-2, 7600-53-5 | |

| Record name | 5-O-Methyl-myo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-Methyl-myo-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-methyl-myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.